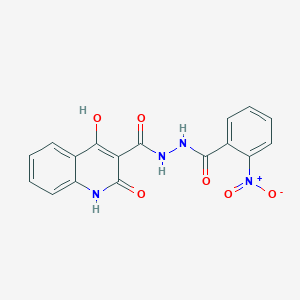
2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, also known as a Schiff base complex, has been synthesized and characterized. It consists of two independent and similar molecules. The compound crystallizes in the triclinic space group P-1. Notably, the two benzene rings and the azomethine group are practically coplanar due to intramolecular hydrogen bonds involving the hydroxy oxygen atom and the azomethine nitrogen atom .
Preparation Methods
The synthetic route for this compound involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dichloroaniline. The resulting Schiff base complex is formed by the imine linkage between the hydroxy group and the azomethine nitrogen. The reaction conditions typically include refluxing the reactants in a suitable solvent (such as ethanol or methanol) with a catalytic amount of acid (e.g., hydrochloric acid). The product can be isolated by recrystallization or other purification methods .
Chemical Reactions Analysis
2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions:
Oxidation: It may react with oxidizing agents, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or electrons.
Substitution: The hydroxy group or the azomethine nitrogen can be substituted with other functional groups. Common reagents include acids, bases, and metal complexes. The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
This compound finds applications in:
Coordination Chemistry: Schiff base complexes play a crucial role in catalysis, enzymatic reactions, and molecular architectures.
Transition Metal Complexes: Salicylaldimines, like this compound, are useful for synthesizing transition metal complexes.
Ion-Selective Electrodes: Some Schiff bases are employed in ion-selective electrodes.
Biological Activity: The nitrogen and oxygen donor atoms in these complexes contribute to their biological activity.
Mechanism of Action
The exact mechanism by which 2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this Schiff base complex.
Properties
Molecular Formula |
C15H10Cl2N4OS |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-5-6-11(12(17)7-10)14-19-20-15(23)21(14)18-8-9-3-1-2-4-13(9)22/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
VSPLZTPGJAKDAX-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)




![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)


![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)
![4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)



![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)
